4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

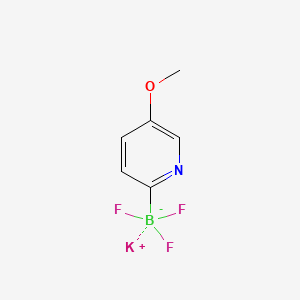

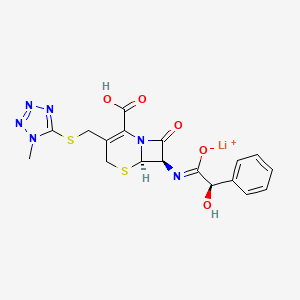

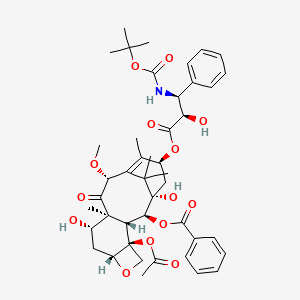

4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid is a trifunctional building block used for chemical probe synthesis . It contains a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle . The molecular formula is C17H12O4 and the molecular weight is 280.279.

Synthesis Analysis

The synthesis of 4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid involves chemical probe synthesis . It is a trifunctional building block that contains a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle .Molecular Structure Analysis

The molecular structure of 4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid is represented by the empirical formula C17H12O4 .Chemical Reactions Analysis

When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid include its molecular formula C17H12O4 and molecular weight 280.27 . It is a solid substance .Applications De Recherche Scientifique

Temporary Protecting Group for Alcohols : The derivative 2-(prenyloxymethyl)benzoyl (POMB) group, which can be synthesized using related benzoyl compounds, has been used as a temporary protecting group for alcohols. This derivative shows compatibility with various other protecting groups, highlighting its utility in complex organic synthesis (Vatèle, 2005).

Uses in Food, Cosmetic, and Pharmaceutical Products : Benzoic acid derivatives, including benzoyl peroxide and related compounds, are extensively used as antibacterial and antifungal preservatives, as well as flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. Their widespread occurrence and use lead to significant environmental distribution and human exposure (del Olmo, Calzada, & Nuñez, 2017).

Synthesis and Characterization for Biological Activity : The synthesis of Schiff base compounds derived from 4-amino benzoic acid and their biological activity against bacteria has been studied, demonstrating the potential biomedical applications of these derivatives (Radi et al., 2019).

Biosynthesis in Plants and Bacteria : Research has explored the biosynthesis of benzoic acid in plants and bacteria, highlighting its role as a building block for various natural products. The study provides insight into the enzymatic pathways involved in the formation of benzoyl and benzyl groups in eukaryotes and prokaryotes (Hertweck et al., 2001).

Nitric-Oxide-Releasing Prodrugs : A series of water-soluble esters of acetylsalicylic acid (ASA), including benzoyl derivatives, have been synthesized and evaluated as prodrugs. These compounds release nitric oxide and have potential applications in treating inflammatory conditions and reducing platelet aggregation (Rolando et al., 2013).

Synthesis for Antibacterial and Antiurease Activity : A method for synthesizing (prop-2-ynyloxy) benzene derivatives, including antibacterial and antiurease activities, was developed. Some synthesized compounds exhibited significant inhibitory effects against harmful substances (Batool et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

4-(4-prop-2-ynoxybenzoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-2-11-21-15-9-7-13(8-10-15)16(18)12-3-5-14(6-4-12)17(19)20/h1,3-10H,11H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDMKFAPEKSQDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)-3-[(Propylsulfonyl)amino]benzamide](/img/structure/B569784.png)

![8-Oxatricyclo[4.3.0.07,9]nona-1,3,5-triene, 7-methoxy-](/img/no-structure.png)

![4-Chloro-2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)nicotinaldehyde](/img/structure/B569792.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569796.png)

![(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569800.png)